molecular formula C17H18FNO2 B299375 N-(4-butoxyphenyl)-2-fluorobenzamide

N-(4-butoxyphenyl)-2-fluorobenzamide

Cat. No. B299375
M. Wt: 287.33 g/mol
InChI Key: HADPNRILAUDEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-2-fluorobenzamide, also known as BFA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. BFA is a small molecule inhibitor that has been shown to selectively target cancer cells, making it a promising candidate for the development of new cancer therapies. In

Mechanism of Action

N-(4-butoxyphenyl)-2-fluorobenzamide's mechanism of action involves the inhibition of the activity of the Golgi apparatus. The Golgi is responsible for the secretion of proteins and lipids, and N-(4-butoxyphenyl)-2-fluorobenzamide inhibits this process by disrupting the structure of the Golgi and preventing the transport of proteins and lipids to their intended destinations. This leads to the accumulation of proteins and lipids within the Golgi, causing stress and ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2-fluorobenzamide has been shown to have a significant impact on the biochemistry and physiology of cancer cells. Its inhibition of the Golgi apparatus leads to the accumulation of proteins and lipids within the cell, causing stress and ultimately leading to cell death. N-(4-butoxyphenyl)-2-fluorobenzamide has also been shown to induce apoptosis in cancer cells, further contributing to its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-butoxyphenyl)-2-fluorobenzamide in lab experiments is its selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, N-(4-butoxyphenyl)-2-fluorobenzamide also has limitations, including its low solubility in water and its potential toxicity to healthy cells. These limitations must be taken into consideration when designing experiments involving N-(4-butoxyphenyl)-2-fluorobenzamide.

Future Directions

There are several future directions for the study of N-(4-butoxyphenyl)-2-fluorobenzamide. One direction is the development of new cancer therapies based on N-(4-butoxyphenyl)-2-fluorobenzamide's mechanism of action. Another direction is the optimization of the synthesis method to improve the yield and purity of N-(4-butoxyphenyl)-2-fluorobenzamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-butoxyphenyl)-2-fluorobenzamide on cancer cells and to determine its potential as a cancer therapy.

Synthesis Methods

The synthesis method of N-(4-butoxyphenyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-butoxyaniline to produce N-(4-butoxyphenyl)-2-fluorobenzamide. This method has been optimized and is now widely used in the production of N-(4-butoxyphenyl)-2-fluorobenzamide for scientific research purposes.

Scientific Research Applications

N-(4-butoxyphenyl)-2-fluorobenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting the activity of the Golgi apparatus, which is responsible for the secretion of proteins and lipids. This inhibition leads to the accumulation of proteins and lipids within the Golgi, causing stress and ultimately leading to cell death. N-(4-butoxyphenyl)-2-fluorobenzamide has been tested in various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis.

properties

Product Name

N-(4-butoxyphenyl)-2-fluorobenzamide

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

HADPNRILAUDEAU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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